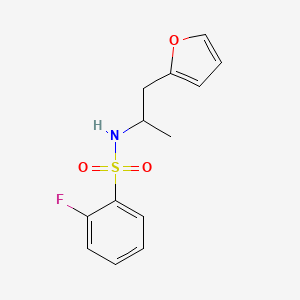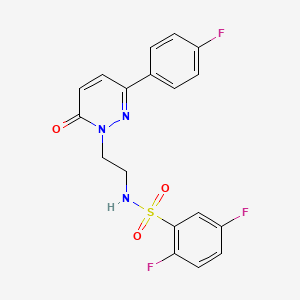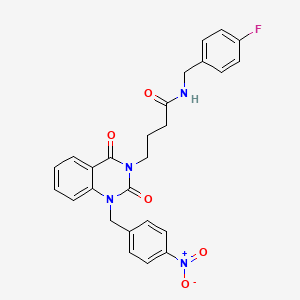![molecular formula C17H17F3N2OS B2879736 3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone CAS No. 866018-73-7](/img/structure/B2879736.png)
3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone” is a complex organic molecule that contains several functional groups. It has a trifluoromethyl group (-CF3), which is often found in pharmaceuticals and agrochemicals due to its ability to improve biological activity . The compound also contains a thiazole ring, a type of heterocyclic compound that is found in many important drugs .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups and rings. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the reactivity of the molecule. The thiazole ring and azetanone ring are both heterocyclic structures, which can also greatly influence the compound’s properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The trifluoromethyl group is quite stable but can be involved in certain types of reactions. The thiazole ring can act as a nucleophile in certain conditions, and the azetanone ring can undergo reactions typical of ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could make the compound more polar. The presence of the thiazole and azetanone rings could also influence properties like solubility and stability .科学的研究の応用
Reactivity and Compound Formation
- Research demonstrates the ability of similar compounds to undergo addition reactions with isothiocyanates to form zwitterionic addition compounds. These compounds further react to yield triazines and other derivatives through various mechanisms, showcasing the reactivity and potential for creating complex molecules with significant steric interactions (Schmid et al., 1976).
Heterocyclic Compound Synthesis
- Studies have shown the preparation of nitrogen-bridged heterocycles, highlighting the versatility of related compounds in synthesizing a range of heterocyclic derivatives. This underscores their importance in developing pharmaceuticals and materials science (Kakehi et al., 1994).
Metal Complex Formation
- Investigations into rhodanine azodye and its metal complexes reveal insights into their geometrical structure, potentiometric, and thermodynamic studies. Such research points to applications in catalysis, sensor technology, and materials chemistry (El‐Bindary et al., 2015).
Photoinduced Reactions
- Photoinduced 1,3-dipolar cycloaddition reactions involving similar compounds have been studied, demonstrating their reactivity under light irradiation. This opens up possibilities for photopharmacology and the development of light-responsive materials (Gilgen et al., 1974).
Heterocyclic Synthesis Utilizing Enaminonitriles
- The utility of enaminonitriles for synthesizing new pyrazole, pyridine, and pyrimidine derivatives illustrates the role of related compounds in accessing a wide range of heterocyclic structures, crucial for drug discovery and organic electronics (Fadda et al., 2012).
特性
IUPAC Name |
3,3-dimethyl-1-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2OS/c1-10-13(8-22-9-16(2,3)15(22)23)24-14(21-10)11-4-6-12(7-5-11)17(18,19)20/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJSUMYKYSQTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CN3CC(C3=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2879654.png)

![2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2879658.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)
![2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2879662.png)
![N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2879665.png)
![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B2879669.png)





